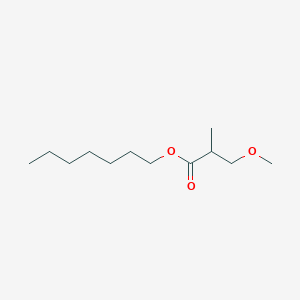
Heptyl 3-methoxy-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Esters like this one are known for their distinctive fragrances, often used in perfumes and flavoring agents . The compound’s structure consists of a heptyl group attached to a 3-methoxy-2-methylpropanoate moiety, making it a versatile molecule in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: Heptyl 3-methoxy-2-methylpropanoate can be synthesized through esterification reactions. One common method involves the reaction of heptanol with 3-methoxy-2-methylpropanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact.
化学反応の分析
Types of Reactions: Heptyl 3-methoxy-2-methylpropanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding alcohol and carboxylic acid.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol in the presence of an acid or base catalyst to form a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Acid or base catalyst with an alcohol.
Major Products Formed:
Hydrolysis: Heptanol and 3-methoxy-2-methylpropanoic acid.
Reduction: Heptyl alcohol and 3-methoxy-2-methylpropanol.
Transesterification: A new ester and an alcohol.
科学的研究の応用
Heptyl 3-methoxy-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
作用機序
The mechanism of action of heptyl 3-methoxy-2-methylpropanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which may exert biological effects. The compound’s ability to form hydrogen bonds and interact with hydrophobic regions of biomolecules can influence its activity in biological systems.
類似化合物との比較
Heptyl 3-methoxy-2-methylpropanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in flavorings.
Methyl butyrate: Known for its fruity odor and used in perfumes and flavorings.
Isopropyl benzoate: Used in the fragrance industry.
Uniqueness: this compound stands out due to its specific structural features, which confer unique properties such as its distinct odor and potential bioactivity. Its longer heptyl chain compared to shorter alkyl esters like ethyl acetate and methyl butyrate may influence its solubility and interaction with biological membranes.
特性
CAS番号 |
90177-72-3 |
|---|---|
分子式 |
C12H24O3 |
分子量 |
216.32 g/mol |
IUPAC名 |
heptyl 3-methoxy-2-methylpropanoate |
InChI |
InChI=1S/C12H24O3/c1-4-5-6-7-8-9-15-12(13)11(2)10-14-3/h11H,4-10H2,1-3H3 |
InChIキー |
CMXMJBIRJALCSC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCOC(=O)C(C)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-methylquinoline](/img/structure/B14383056.png)

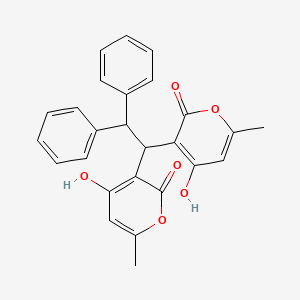

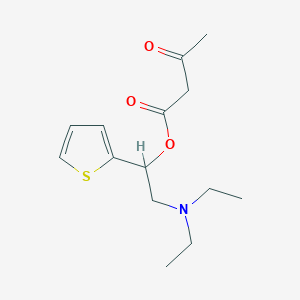
![1-Nitro-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B14383106.png)


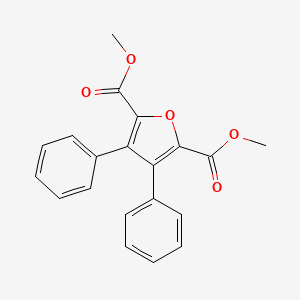
![1-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-3-propylurea](/img/structure/B14383120.png)
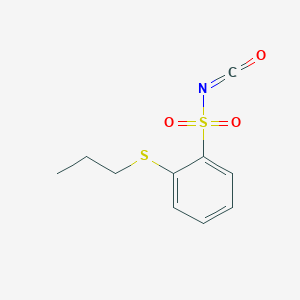
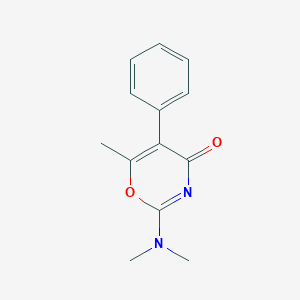
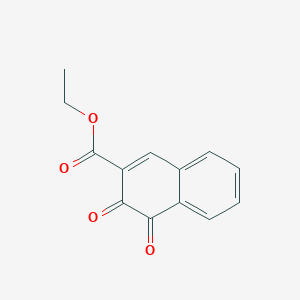
![Dimethyl [(3-methylbut-3-en-2-yl)oxy]propanedioate](/img/structure/B14383146.png)
